N,4-dimethyl-2-nitropyridin-3-amine

Chemical Synthesis Process Chemistry Crystallization

N,4-Dimethyl-2-nitropyridin-3-amine provides a direct N-methylated 2-amino-3-nitropyridine scaffold, eliminating post‑synthetic alkylation. Differentiated from the 2‑amino analog by a 110°C lower melting point and selective Nav1.7 activity (IC50 4.04 µM). Ideal for streamlining kinase inhibitor and SAR studies requiring a tertiary 2‑amine.

Molecular Formula C7H9N3O2
Molecular Weight 167.17 g/mol
Cat. No. B12839688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,4-dimethyl-2-nitropyridin-3-amine
Molecular FormulaC7H9N3O2
Molecular Weight167.17 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC=C1)[N+](=O)[O-])NC
InChIInChI=1S/C7H9N3O2/c1-5-3-4-9-7(10(11)12)6(5)8-2/h3-4,8H,1-2H3
InChIKeyLHHXUBKFHJDNEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,4-Dimethyl-2-nitropyridin-3-amine: Procurement Guide for a Key Pyridine Scaffold


N,4-dimethyl-2-nitropyridin-3-amine (CAS 102627-56-5, also known as N,4-dimethyl-3-nitropyridin-2-amine) is a highly substituted nitropyridine derivative . It is defined by a pyridine ring with a nitro group at the 3-position, a methyl group at the 4-position, and a methylamino group at the 2-position [1]. This specific substitution pattern distinguishes it as a versatile building block and an intermediate for the synthesis of more complex molecules, particularly those targeting kinase inhibition [2] and other therapeutic areas. Its primary industrial and research utility lies in its role as a precursor in medicinal chemistry, rather than as an active pharmaceutical ingredient itself .

N,4-Dimethyl-2-nitropyridin-3-amine: Why 2-Amino-4-methyl-3-nitropyridine Cannot Be Directly Substituted


For researchers and procurement specialists, substituting N,4-dimethyl-2-nitropyridin-3-amine with its primary analog, 2-Amino-4-methyl-3-nitropyridine (CAS 6635-86-5), introduces significant and quantifiable differences that directly impact experimental outcomes and synthetic strategies. While both share a 4-methyl-3-nitropyridine core, the key differentiation lies in the substitution at the 2-position: a methylamino group (target compound) versus an unsubstituted amino group (analog) [REFS-1, REFS-2]. This single substitution confers dramatically different physical properties (e.g., melting point), alters the chemical reactivity (particularly the nucleophilicity of the amine and the potential for further functionalization), and, most critically, can lead to divergent biological activity profiles and protein binding interactions [REFS-3, REFS-4]. The following quantitative evidence guide details why this compound must be selected based on its specific, verified properties, not class-level assumptions.

N,4-Dimethyl-2-nitropyridin-3-amine: Quantified Differentiation Versus Closest Analogs


Procurement-Relevant Physical Property: A 100°C Difference in Melting Point Dictates Handling and Purification

The physical state of a compound is a primary determinant of its handling, purification, and formulation in both research and industrial settings. N,4-dimethyl-2-nitropyridin-3-amine exhibits a melting point of 84-85 °C . In direct contrast, the closest analog, 2-Amino-4-methyl-3-nitropyridine, melts at a significantly higher temperature of 194 °C (and in another source, a range of 186-196 °C) [REFS-2, REFS-3]. This represents a quantitative difference of approximately 100-110 °C. This dramatic divergence is a direct consequence of the methylamino substitution, which disrupts the strong intermolecular hydrogen-bonding network that stabilizes the crystal lattice of the primary amino analog .

Chemical Synthesis Process Chemistry Crystallization Purification

A Key Procurement Decision: Methylamino Group Enables Selective, High-Value Downstream Chemistry

The synthetic utility of N,4-dimethyl-2-nitropyridin-3-amine is profoundly different from its 2-amino analog. The target compound's N-methylamino group (-NHCH3) is a secondary amine, which is a distinct nucleophile compared to the primary amine (-NH2) of the analog [1]. The target compound is a documented intermediate for the synthesis of N2,4-dimethyl-2,3-pyridinediamine [2], a key scaffold for further elaboration. While 2-amino-4-methyl-3-nitropyridine can be used to synthesize a different set of derivatives, such as 2-amino-5-hydroxy-4-methyl-3-nitropyridine , the presence of the N-methyl group in the target compound directly installs the required substitution pattern for specific drug discovery programs, most notably those targeting protein kinases [3], without requiring an additional alkylation step. This avoids potential issues with selectivity and yield in multi-step syntheses.

Medicinal Chemistry Chemical Synthesis Building Blocks SAR

Divergent Biological Activity: Methylamino Substitution Redefines Ion Channel Interaction

The substitution of a primary amino group for a methylamino group in this scaffold leads to a profound, quantifiable change in biological target engagement. N,4-dimethyl-2-nitropyridin-3-amine has been specifically tested and shown to exhibit weak activity as an inhibitor of the human Nav1.7 sodium channel, with a reported IC50 of 4.04 μM [1]. In stark contrast, the unsubstituted analog, 4-methyl-3-nitropyridin-2-amine, has not been reported to have this activity. Instead, it has been structurally characterized as a fragment hit for the PDE10A enzyme, demonstrating a completely different protein binding mode [REFS-2, REFS-3]. This data clearly shows that the methylation of the amine group is a critical determinant for Nav1.7 channel interaction, switching the compound's biological profile from a PDE10A binder to a weak Nav1.7 inhibitor.

Electrophysiology Ion Channels Drug Discovery SAR

N,4-Dimethyl-2-nitropyridin-3-amine: Defined Research and Procurement Applications Based on Evidence


Specialized Building Block for Pre-N-Methylated Pyridine Scaffolds

Researchers and process chemists aiming to construct 2-amino-3-nitropyridine derivatives that require N-methylation at the 2-position should specifically procure N,4-dimethyl-2-nitropyridin-3-amine. As demonstrated in Section 3, this compound provides a direct entry point to N2,4-dimethyl-2,3-pyridinediamine [1], a core scaffold for designing multitargeted protein kinase inhibitors [2]. Using this pre-functionalized building block avoids the need for post-synthetic N-alkylation of 2-amino-4-methyl-3-nitropyridine, thereby streamlining synthetic routes, improving yields, and reducing purification steps for complex medicinal chemistry projects. Its use is recommended when the target molecule requires a tertiary amine at the 2-position.

Hit-to-Lead Optimization Campaigns Targeting Nav1.7 Sodium Channels

Medicinal chemistry groups engaged in early-stage drug discovery for pain or neurological disorders can utilize N,4-dimethyl-2-nitropyridin-3-amine as a validated, low-affinity hit fragment for the human Nav1.7 sodium channel (IC50 = 4.04 μM) [3]. This provides a structurally simple and chemically tractable starting point for fragment growing or scaffold hopping. In this context, procurement of the target compound is justified over the 2-amino analog because the latter lacks any reported Nav1.7 activity and is known to bind the unrelated PDE10A enzyme [4]. The target compound's weak but specific activity offers a crucial foothold for structure-activity relationship (SAR) exploration.

Physicochemical Property Modulation in Lead Optimization

For projects where the physicochemical properties of a lead series containing a 2-amino-4-methyl-3-nitropyridine motif need to be adjusted, N,4-dimethyl-2-nitropyridin-3-amine offers a quantifiable and predictable alternative. The presence of the N-methyl group results in a significantly lower melting point (84-85 °C) compared to the primary amine analog (194 °C) [REFS-5, REFS-6]. This nearly 110 °C difference can be exploited to improve solubility, alter crystallinity, and potentially affect the oral absorption or formulation characteristics of a drug candidate. Procurement of both compounds allows for a direct, controlled study of the impact of N-methylation on the overall drug-like properties of a series, guided by concrete physical data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
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